N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide
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Overview
Description
N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide is an organic compound that features a complex structure with furan, phenyl, and thiophene moieties
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
One of the synthesized derivatives of thiophene, n-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity . This suggests that the compound might interact with its targets, possibly enzymes or receptors, leading to inhibition or modulation of their activity.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound might have good bioavailability when administered through appropriate routes.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , the compound might lead to various cellular and molecular changes depending on the specific target and pathway it affects.
Preparation Methods
The synthesis of N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Formation of the thiophen-2-ylmethyl intermediate: Thiophene is reacted with an appropriate alkylating agent to form the thiophen-2-ylmethyl intermediate.
Coupling reaction: The furan-3-ylmethyl and thiophen-2-ylmethyl intermediates are then coupled with a 4-phenylbutanamide derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the furan, phenyl, or thiophene moieties.
Scientific Research Applications
N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide can be compared with other similar compounds, such as:
- N-(furan-3-ylmethyl)-2-phenyl-N-(thiophen-2-ylmethyl)butanamide
- N-(furan-3-ylmethyl)-3,3-dimethyl-N-(thiophen-2-ylmethyl)butanamide
These compounds share similar structural features but differ in the substitution patterns on the furan, phenyl, or thiophene rings. The uniqueness of this compound lies in its specific combination of these moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-20(10-4-8-17-6-2-1-3-7-17)21(14-18-11-12-23-16-18)15-19-9-5-13-24-19/h1-3,5-7,9,11-13,16H,4,8,10,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZCXCAUTDAWRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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